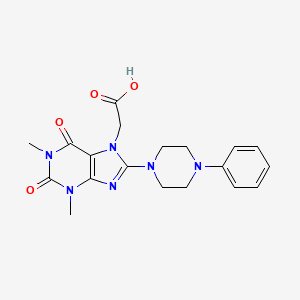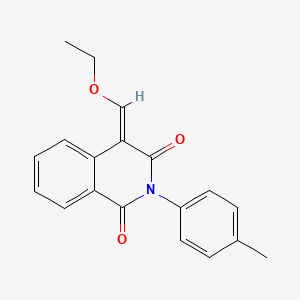
(4E)-4-(ethoxymethylidene)-2-(4-methylphenyl)isoquinoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-4-(ethoxymethylidene)-2-(4-methylphenyl)isoquinoline-1,3-dione, also known as EMQI, is an organic compound that is widely used in scientific research. It has been found to be useful in a variety of applications, including drug discovery, biochemistry and physiology, and laboratory experiments. EMQI has a unique structure and chemical properties that make it an ideal candidate for a wide range of uses.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Isoquinoline derivatives, including compounds structurally related to "(4E)-4-(ethoxymethylidene)-2-(4-methylphenyl)isoquinoline-1,3-dione," have been the subject of extensive research due to their interesting chemical properties and potential applications in various fields of chemistry and biology. Mahmoud et al. (2008) detailed the synthesis of novel isoquinoline-1,3-dione derivatives through the Stobbe-type condensation, which is a critical method for creating compounds with potential applications in materials science and medicinal chemistry (Mahmoud, M., El-Shahawi, M. M., & Farahat, S., 2008). Additionally, Shinkevich et al. (2011) reported on the synthesis of 1,2-disubstituted tetrahydrobenz[g]isoquinoline-5,10-diones, introducing a new class of quinones with unique properties for further research and application in chemical synthesis (Shinkevich, E., Deblander, J., Matthijs, S., Jacobs, J., de Kimpe, N., & Tehrani, K., 2011).
Crystal Structure Analysis
The study of crystal and molecular structures is crucial for understanding the properties of new compounds. Duru et al. (2018) conducted X-ray single-crystal diffraction of 2-(4-ethoxyphenyl)isoindoline-1,3-dione, revealing non-planar molecular structures and intermolecular hydrogen bonding, which are important for designing materials with specific physical properties (Duru, G., Evecen, M., Tanak, H., & Ağar, E., 2018).
Biological Evaluation
Isoquinoline derivatives are also explored for their biological activities. Edrada et al. (1996) isolated isoquinoline quinones from an undescribed Philippine marine sponge, demonstrating insecticidal and antibacterial activities. These findings highlight the potential of isoquinoline derivatives in developing new bioactive compounds (Edrada, R., Proksch, P., Wray, V., Christ, R., Witte, L., & Soest, R. V., 1996).
Advanced Synthesis Techniques
Recent advancements in synthesis techniques have further expanded the potential applications of isoquinoline derivatives. Yuan et al. (2016) developed an efficient synthesis method for isoquinoline-1,3(2H,4H)-diones and isoindolin-1-ones via sequential Ugi/cyclization reactions, showcasing the versatility of these compounds in organic synthesis and potential pharmaceutical applications (Yuan, D., Duan, Z., Rao, Y., & Ding, M., 2016).
Propriétés
IUPAC Name |
(4E)-4-(ethoxymethylidene)-2-(4-methylphenyl)isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-3-23-12-17-15-6-4-5-7-16(15)18(21)20(19(17)22)14-10-8-13(2)9-11-14/h4-12H,3H2,1-2H3/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUWMRNEJNELGL-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/1\C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

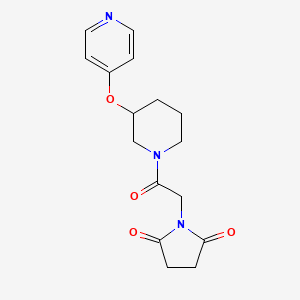
![N-[1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl]prop-2-enamide](/img/structure/B2681213.png)

![N-benzyl-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2681215.png)
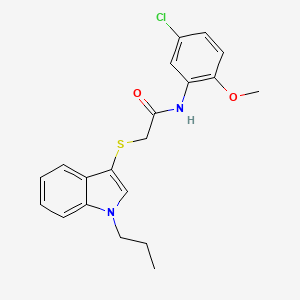
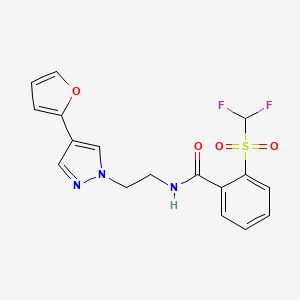
![N-(2-(1H-indol-3-yl)ethyl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2681222.png)
![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2681223.png)
![4-Methyl-3-oxa-5-azatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),4,10,12-pentaen-7-amine hydrochloride](/img/structure/B2681224.png)
![methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate](/img/structure/B2681225.png)
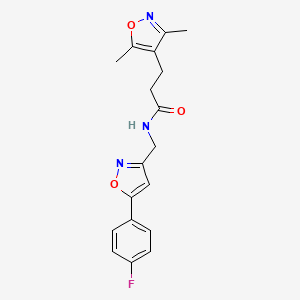
![4-{[(4-Methylphenyl)sulfonyl]phenylamino}-4,5-dihydrothiophene-1,1-dione](/img/structure/B2681228.png)
![4-{[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2681229.png)
